3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
Description
3-(Benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a benzylsulfonyl group at position 3, a hydroxyl group at position 2, and a 4-(trifluoromethyl)phenyl substituent on the amide nitrogen. Its molecular weight is approximately 455.4 g/mol (C₁₈H₁₅F₆NO₄S), with a purity typically ≥95% . The trifluoromethyl group enhances metabolic stability, while the benzylsulfonyl moiety influences solubility and receptor-binding kinetics .
Properties
IUPAC Name |
3-benzylsulfonyl-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-17(24,12-27(25,26)11-13-5-3-2-4-6-13)16(23)22-15-9-7-14(8-10-15)18(19,20)21/h2-10,24H,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUASVDCRILGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of benzylsulfonyl chloride with a suitable hydroxy-methyl compound under controlled conditions to form the sulfonyl intermediate. This intermediate is then reacted with 4-(trifluoromethyl)aniline in the presence of a coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Propanamide Derivatives
The pharmacological and pharmacokinetic profiles of propanamide derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Pharmacokinetic and Metabolic Differences
- Metabolic Stability : The benzylsulfonyl group in the target compound may undergo slower hepatic oxidation compared to thio-ether analogs (e.g., acetothiolutamide), which are rapidly cleared via conjugation . However, it is more susceptible to metabolism than trifluoromethylphenylsulfonyl derivatives (e.g., ), which exhibit prolonged half-lives due to fluorine’s electron-withdrawing effects .
- Oral Bioavailability : Ether-linked analogs like S-1 and S-4 show >80% bioavailability in rats, attributed to their resistance to hydrolysis. In contrast, sulfonyl-containing compounds (e.g., target compound) may have reduced absorption due to higher molecular weight and polarity .
Physicochemical Properties
- Solubility: The target compound’s benzylsulfonyl group lowers aqueous solubility (~0.1 mg/mL) compared to acetamidophenoxy derivatives (S-4: ~1.2 mg/mL) .
- logP : Estimated logP values range from 3.5 (target compound) to 2.8 (sulfonamide analogs), influencing membrane permeability and CNS penetration .
Research Findings and Implications
- SARMs Development: Structural analogs with phenoxy groups (e.g., S-1, S-4) are prioritized for their optimal pharmacokinetics and tissue selectivity. The target compound’s sulfonyl group may be advantageous for targeting extracellular enzymes or receptors with larger binding pockets .
- Anti-Androgen Activity : Flutamide derivatives (e.g., 2-Hydroxyflutamide) highlight the importance of nitro groups for anti-androgen efficacy, a feature absent in the target compound .
- Synthetic Feasibility : Sulfonyl-containing propanamides (e.g., ) are synthesized via sulfonylation reactions, but yields are often lower (~30%) compared to ether-linked analogs (~50–80%) .
Biological Activity
3-(Benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide, with the CAS number 339275-66-0, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Research indicates that this compound may exhibit various biological activities, particularly in the context of inhibiting bacterial virulence factors. It has been shown to affect the Type III Secretion System (T3SS) in certain Gram-negative pathogens, which is crucial for their virulence.
Inhibition of T3SS
A study demonstrated that high concentrations of related compounds can inhibit T3SS-mediated secretion. For instance, at a concentration of 50 μM, a similar compound resulted in approximately 50% inhibition of secretion in a model system using Citrobacter rodentium, a common model for studying E. coli infections. This suggests that this compound may also possess similar inhibitory effects on T3SS activity, although specific data for this compound is limited .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Study on Bacterial Infections : A dissertation highlighted the efficacy of compounds related to this compound in inhibiting bacterial virulence factors through T3SS modulation. The study indicated that compounds with similar structures could effectively reduce the virulence of enteropathogenic E. coli, suggesting potential therapeutic applications for this compound .
- Screening Assays : In another research context, screening assays were developed to quantify the impact of various compounds on bacterial secretion systems. The results indicated that compounds targeting T3SS could serve as potential leads in developing new antibacterial therapies, emphasizing the relevance of structural analogs like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
